![molecular formula C22H19FN4O2S B2983786 2-(7-(4-乙基苯基)-2-甲基-4-氧代噻唑并[4,5-d]嘧啶-5(4H)-基)-N-(2-氟苯基)乙酰胺 CAS No. 941928-02-5](/img/structure/B2983786.png)

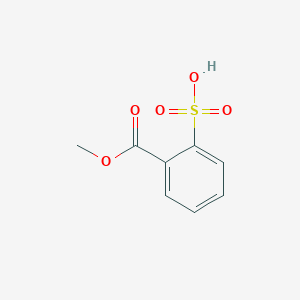

2-(7-(4-乙基苯基)-2-甲基-4-氧代噻唑并[4,5-d]嘧啶-5(4H)-基)-N-(2-氟苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

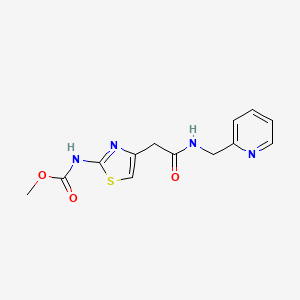

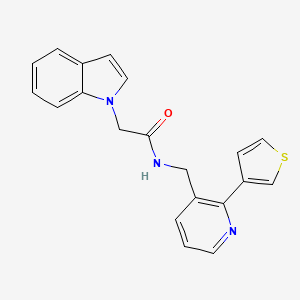

2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H19FN4O2S and its molecular weight is 422.48. The purity is usually 95%.

BenchChem offers high-quality 2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

磷酸肌醇 3-激酶 (PI3K)/哺乳动物雷帕霉素靶蛋白 (mTOR) 双重抑制剂

Stec 等人(2011 年)的一项研究探索了 PI3K/mTOR 双重抑制剂的构效关系。他们研究了各种 6,5-杂环以提高代谢稳定性,发现对苯并噻唑环的修饰可以减少代谢去乙酰化,这对于药物稳定性和功效至关重要 (Stec et al., 2011).

抗分枝杆菌活性

Sathe 等人(2011 年)合成了氟代苯并噻唑咪唑化合物并评估了它们的抗分枝杆菌活性。该研究有助于理解结构修饰如何增强抗菌特性 (Sathe et al., 2011).

杂环衍生物的合成

Rady 和 Barsy(2006 年)讨论了从 2-氰基-N-(噻唑-2-基)乙酰胺(在结构上与所讨论的化合物相关)合成各种吡啶、嘧啶和其他衍生物。这项研究对于开发具有潜在生物活性的新化学实体具有重要意义 (Rady & Barsy, 2006).

外周苯二氮卓受体成像

Fookes 等人(2008 年)合成了氟乙氧基和氟丙氧基取代的咪唑并[1,2-a]吡啶-3-基)-N,N-二乙基乙酰胺,用于使用正电子发射断层扫描研究外周苯二氮卓受体 (PBR)。这项研究证明了氟化化合物在诊断成像中的潜力 (Fookes et al., 2008).

抗肿瘤特性

Bradshaw 等人(2002 年)探索了具有抗肿瘤特性的新型 2-(4-氨基苯基)苯并噻唑。他们研究了作用机制并选择了一种候选临床药物,突出了苯并噻唑的抗肿瘤潜力 (Bradshaw et al., 2002).

合成和抗菌活性

El-Hashash 等人(2014 年)利用 4-(4-乙酰氨基苯基)-4-氧代丁-2-烯酸合成了一系列新型杂环化合物,包括嘧啶酮和噻唑,具有抗菌活性。这项研究有助于开发新的抗菌剂 (El-Hashash et al., 2014).

作用机制

Target of Action

The primary target of this compound is the Receptor Interacting Serine/Threonine Kinase 1 (RIPK1) . RIPK1 is a crucial regulator in the necroptotic cell death signaling pathway and is considered an attractive therapeutic target for treating various inflammatory diseases .

Mode of Action

This compound acts as a RIPK1 inhibitor . It exhibits good RIPK1 kinase inhibitory activity with an IC50 value of 59.8 nM . Compared to other necroptotic regulatory kinases, it has a higher binding affinity for RIPK1 (RIPK1 Kd = 3.5 nM, RIPK3 Kd = 1700 nM, MLKL Kd > 30,000 nm) .

Biochemical Pathways

The compound effectively blocks necroptosis induced by TNFα in human and mouse cells (EC50 = 1.06–4.58 nM) . It also inhibits the phosphorylation of the RIPK1/RIPK3/MLKL pathway induced by TSZ .

Pharmacokinetics

In liver microsome assay studies, the clearance rate and half-life of the compound were found to be 18.40 mL/min/g and 75.33 min, respectively . The compound exhibits acceptable pharmacokinetic characteristics, with an oral bioavailability of 59.55% .

Result of Action

The compound’s action results in the effective protection of mice from hypothermia and death in TNFα-induced systemic inflammatory response syndrome when pre-treated with the compound .

属性

IUPAC Name |

2-[7-(4-ethylphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(2-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN4O2S/c1-3-14-8-10-15(11-9-14)19-21-20(24-13(2)30-21)22(29)27(26-19)12-18(28)25-17-7-5-4-6-16(17)23/h4-11H,3,12H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHQQODLRUXZBFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)NC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[5-(4-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B2983709.png)

![Methyl 2-[[3-methyl-1-(3,3,3-trifluoropropyl)pyrazol-4-yl]amino]acetate](/img/structure/B2983714.png)

![(E)-N-[4-(1-Methylpyrazol-4-YL)-1,3-thiazol-2-YL]-2-phenylethenesulfonamide](/img/structure/B2983717.png)

![8-chloro-1-(3,4-dimethylphenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2983725.png)